1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
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Overview
Description
This compound is a derivative of dibenzoxazepines . Dibenzoxazepines are used in the treatment and/or prophylaxis of illnesses, and they are also used in the production of medicaments for treating and/or for the prophylaxis of diseases, in particular cardiovascular illnesses, e.g., arteriolosclerosis, and cancers .
Synthesis Analysis
The synthesis of dibenzoxazepine compounds involves the asymmetric transfer hydrogenation (ATH) in the presence of an (R,R)-Ru-Ts-DPEN complex . The developed catalytic asymmetric protocol provides biologically active 11-substituted-10,11-dihydrodibenzo [b,f] [1,4]oxazepines with excellent conversion (up to >99%) and high enantioselectivity (up to 93% ee) in water as an environmentally benign solvent .Chemical Reactions Analysis
Studies of the in vivo metabolism of 10,11-dihydrodibenzo[b,f]-1,4-oxazepin-11-(1OH)-one (2) specifically deuteriated at C-7 implicate an arene oxide intermediate during the conversion to 7-hydroxy-2 (4) as evidenced by the observation of the NIH shift .Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-16-6-2-1-5-13(16)12-28(25,26)23-14-9-10-18-15(11-14)20(24)22-17-7-3-4-8-19(17)27-18/h1-11,23H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSLXIDMLDFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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